Product packaging for 5-(2-Naphthyl)-5-oxovaleric acid(Cat. No.:CAS No. 59345-42-5)

5-(2-Naphthyl)-5-oxovaleric acid

Cat. No.: B1296090
CAS No.: 59345-42-5
M. Wt: 242.27 g/mol
InChI Key: CUDGRTLTTAIWHF-UHFFFAOYSA-N
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Description

Contextualization of Ketoacids in Organic Synthesis

Ketoacids are a class of organic compounds characterized by the presence of both a carboxylic acid group and a ketone group. acs.org Their bifunctional nature makes them highly versatile building blocks in organic synthesis. Depending on the relative position of the keto group to the carboxyl group, they are classified as alpha (α), beta (β), gamma (γ), and so on.

α-Keto acids , with a keto group adjacent to the carboxylic acid, are notable for their role in acylation reactions. acs.org They can serve as green acylating agents, offering an alternative to traditional reagents like acyl chlorides, with carbon dioxide as the primary byproduct. acs.orgresearchgate.net Their versatility is demonstrated in the synthesis of various compounds, including chiral α-hydroxy esters and other heterocyclic structures. researchgate.net

β-Keto acids are valuable precursors in synthesis, often utilized in decarboxylative reactions to form new carbon-carbon bonds. researchgate.netfiveable.me The Claisen condensation is a classic method for synthesizing β-keto acids, which are crucial intermediates for constructing the complex molecular frameworks required in pharmaceuticals and other advanced organic materials. fiveable.me

The reactivity of ketoacids allows them to participate in a wide array of chemical transformations, including esterification, nucleophilic additions, and reductions, making them foundational components for synthesizing high-value compounds. mdpi.com

Overview of Naphthalene-Containing Organic Compounds in Chemical Research

Naphthalene (B1677914) (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijrpr.com This structural feature imparts exceptional stability and specific reactivity, making it a cornerstone in organic chemistry. ijrpr.comvedantu.com

Naphthalene and its derivatives are not merely laboratory curiosities; they are integral to numerous industrial and research applications:

Chemical Feedstock : Naphthalene is a vital starting material for producing other bulk chemicals, most notably phthalic anhydride (B1165640), which is a precursor for plastics, dyes, and resins. ijrpr.comknowde.com

Medicinal Chemistry : The naphthalene scaffold is present in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net Examples include the nonsteroidal anti-inflammatory drug Naproxen and the anticoagulant Warfarin. ijrpr.com The therapeutic activity of many naphthalene-based compounds is often linked to their metabolic pathways. researchgate.net

Materials Science : Research is actively exploring the use of naphthalene derivatives in the development of novel materials for electronics and energy storage. ijrpr.com

The ability to functionalize the naphthalene ring through reactions like electrophilic aromatic substitution allows chemists to synthesize a vast library of derivatives with tailored properties. ijrpr.comresearchgate.net

Significance of 5-Oxopentanoic Acid Derivatives in Synthetic Chemistry

5-(2-Naphthyl)-5-oxovaleric acid is a derivative of 5-oxopentanoic acid (also known as 4-formylbutanoic acid). This gamma-keto acid structure is a key synthon in organic chemistry. The synthesis of such compounds often involves the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an acyl group is attached to an aromatic ring. byjus.com In the case of this compound, this would typically involve the reaction of naphthalene with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comresearchgate.net

The Friedel-Crafts acylation of naphthalene can yield two primary isomers, with substitution at the α (C1) or β (C2) position. rsc.org The ratio of these isomers is sensitive to reaction conditions such as solvent, temperature, and reactant concentrations. The formation of the 2-substituted product, as seen in this compound, is often favored under conditions of thermodynamic control. researchgate.net

Derivatives of 5-oxopentanoic acid are valuable intermediates for creating more complex molecules, including various heterocyclic systems like oxazoles and pyrazolines, which are known for their pharmacological properties. acs.orgmdpi.comnih.gov The dual functionality of the keto and acid groups allows for sequential or selective reactions to build intricate molecular architectures.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key properties of the title compound.

PropertyValue
CAS Number 59345-42-5 chemicalbook.com
Molecular Formula C₁₅H₁₄O₃
Melting Point 63-64 °C chemicalbook.com
Boiling Point (Predicted) 477.0 ± 28.0 °C chemicalbook.com
Density (Predicted) 1.216 ± 0.06 g/cm³ chemicalbook.com
pKa (Predicted) 4.62 ± 0.10 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1296090 5-(2-Naphthyl)-5-oxovaleric acid CAS No. 59345-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-naphthalen-2-yl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(6-3-7-15(17)18)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDGRTLTTAIWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312051
Record name 5-(2-NAPHTHYL)-5-OXOVALERIC ACID
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59345-42-5
Record name δ-Oxo-2-naphthalenepentanoic acid
Source CAS Common Chemistry
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Record name NSC 249224
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Record name NSC249224
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Record name 5-(2-NAPHTHYL)-5-OXOVALERIC ACID
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Synthetic Methodologies for 5 2 Naphthyl 5 Oxovaleric Acid and Analogous Structures

Established Synthetic Routes for Oxocarboxylic Acids

The synthesis of oxocarboxylic acids, such as 5-(2-Naphthyl)-5-oxovaleric acid, can be achieved through several well-established organic reactions. These methods provide versatile pathways to construct the target molecular framework.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones. youtube.comgoogle.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.com

For the synthesis of compounds like this compound, naphthalene (B1677914) is acylated with a derivative of glutaric acid. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich naphthalene ring. youtube.com The regioselectivity of the acylation of naphthalene (substitution at the α or β position) can be influenced by the choice of solvent and reaction conditions. myttex.netrsc.org For instance, conducting the reaction in solvents like 1,2-dichloroethane (B1671644) or 2-nitropropane (B154153) can favor the formation of the 2-substituted (β) product. rsc.orggoogle.com A subsequent reduction of the resulting keto group, if desired, can be accomplished through methods like the Clemmensen or Wolff-Kishner reduction to yield the corresponding alkyl-aryl carboxylic acid. wikipedia.organnamalaiuniversity.ac.inbyjus.commasterorganicchemistry.com

ReactantsReagentsCatalystSolventProduct Type
Naphthalene, Glutaric Anhydride-AlCl₃, FeCl₃1,2-dichloroethane, CS₂Aryl keto acid
Naphthalene, Glutaryl Chloride-AlCl₃Nitrobenzene (B124822)Aryl keto acid

Grignard and Organolithium Reagent Applications

Grignard and organolithium reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. sigmaaldrich.com In the context of synthesizing oxocarboxylic acids, an organometallic reagent derived from a halogenated naphthalene, such as 2-naphthylmagnesium bromide, can be reacted with a suitable electrophile. sigmaaldrich.comresearchgate.net

A plausible route involves the reaction of 2-naphthylmagnesium bromide with glutaric anhydride. The Grignard reagent would attack one of the carbonyl groups of the anhydride, leading to the formation of the keto-carboxylate after an acidic workup. It is important to note that Grignard reagents are highly reactive and can react with both the carbonyl and ester functionalities. Therefore, careful control of stoichiometry and reaction conditions is crucial. Organolithium reagents can also be employed in a similar fashion and are known to add to carboxylates to form ketones. scbt.com

Organometallic ReagentElectrophileSolventProduct Type
2-Naphthylmagnesium bromideGlutaric anhydrideTHF, Diethyl etherAryl keto acid
2-NaphthyllithiumGlutaric anhydrideHexane, Diethyl etherAryl keto acid

Reformatsky Reaction Pathways

The Reformatsky reaction provides a method for the formation of β-hydroxy esters, which can be precursors to oxocarboxylic acids. wikipedia.organnamalaiuniversity.ac.in This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. wikipedia.organnamalaiuniversity.ac.in The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.organnamalaiuniversity.ac.in

To synthesize a structure analogous to this compound, one could envision a reaction between a 2-naphthyl ketone or aldehyde and a γ-halo-ester derivative in the presence of zinc. Subsequent oxidation of the resulting hydroxyl group would yield the desired keto acid. The Reformatsky reaction is particularly useful as the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can lead to better selectivity in the presence of multiple functional groups. wikipedia.organnamalaiuniversity.ac.in

Carbonyl Compoundα-Halo Ester DerivativeReagentSolventIntermediate Product
2-AcetylnaphthaleneEthyl 4-bromobutanoateZincBenzene (B151609), THFβ-Hydroxy ester
2-NaphthaldehydeMethyl 4-chlorobutanoateZincDiethyl etherβ-Hydroxy ester

Condensation Reactions with Anhydrides and Aldehydes

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. While not a direct primary route to this compound, condensation reactions are fundamental in preparing some of the necessary starting materials or in alternative synthetic strategies. For instance, the formation of an anhydride from its corresponding dicarboxylic acid is a condensation reaction.

Specific Synthetic Protocols for this compound

A primary and effective method for the synthesis of this compound, also known as 4-(2-naphthoyl)butyric acid, is the Friedel-Crafts acylation of naphthalene with glutaric anhydride. scbt.comchemspider.com This reaction is typically carried out using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction generally proceeds by dissolving naphthalene in a suitable solvent, such as nitrobenzene or a chlorinated hydrocarbon. Aluminum chloride is then added, followed by the portion-wise addition of glutaric anhydride. The reaction mixture is stirred, often with heating, to promote the acylation. The regioselectivity is directed towards the more sterically accessible and thermodynamically stable β-position of the naphthalene ring, yielding the desired 2-substituted product. After the reaction is complete, an acidic workup is performed to hydrolyze the aluminum chloride complexes and isolate the crude product. The resulting γ-(2-naphthoyl)propionic acid can then be purified by recrystallization.

A related procedure involves the Clemmensen reduction of the keto group in 4-(2-naphthoyl)butyric acid to produce 4-(2-naphthyl)butanoic acid. chemicalbook.comchemspider.com This reduction is typically achieved by refluxing the keto acid with amalgamated zinc and concentrated hydrochloric acid. orgsyn.org

Novel Synthetic Strategies for Related Naphthyl-Substituted Pentanoic Acids

Research into the synthesis of naphthyl-substituted alkanoic acids continues to evolve, with new methodologies aiming for improved efficiency, selectivity, and milder reaction conditions. While specific novel syntheses for this compound are not extensively reported, developments in related areas offer potential alternative routes.

One area of interest is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed coupling of a naphthyl-based organometallic reagent with a suitable five-carbon chain bearing a protected carboxylic acid could be a viable strategy.

Another approach could involve the modification of existing naphthyl-containing compounds. For example, the oxidation of a readily available naphthyl-substituted alcohol or aldehyde could be explored. Furthermore, novel cyclization reactions to form the naphthyl ring system onto a pre-existing pentanoic acid derivative could offer an alternative synthetic design.

Synthesis of Substituted Phenyl/Naphthylacetyl Pentanoic Acid Derivatives

The synthesis of phenyl/naphthylacetyl pentanoic acid derivatives has been explored, leading to the creation of novel compounds for biological evaluation. A study detailed the synthesis of thirteen new compounds and also conducted biological testing on sixteen previously known derivatives. nih.gov This research highlights the ongoing efforts to expand the library of these compounds for potential therapeutic applications, particularly in the area of anticancer research. The studies investigate how different substituents on the aromatic ring and modifications to the pentanoic acid chain influence their biological activity. nih.gov

These synthetic efforts are crucial for establishing structure-activity relationships (SAR), which guide the design of more potent and selective molecules. The general synthetic approach often involves multi-step sequences that allow for the systematic variation of the molecular structure.

Compound IDGeneral StructureKey FindingsReference
C1-C13 (New)Phenyl/Naphthylacetyl Pentanoic Acid DerivativesSynthesized and characterized for biological evaluation. nih.gov
C14-C29 (Previously Reported)Phenyl/Naphthylacetyl Pentanoic Acid DerivativesUnderwent biological evaluation to expand on previous findings. nih.gov
C6, C27Substituted Phenyl/Naphthylacetyl Pentanoic Acid DerivativesShowed promising cytotoxicity against the Jurkat E6.1 leukemia cell line. nih.gov

Stereoselective Syntheses of α-Amino-β-Substituted-γ,γ-Disubstituted Butyric Acids with Naphthyl Moieties

The stereoselective synthesis of complex amino acids, including structures analogous to substituted butyric acids with naphthyl moieties, is critical for developing sophisticated pharmaceutical agents. While specific literature on the direct synthesis of α-amino-β-(naphthyl)-γ,γ-disubstituted butyric acids is limited, general methodologies for creating stereochemically complex amino acids are well-established.

A significant advancement in this area is the use of biocatalytic dynamic kinetic resolution for the synthesis of β-branched aromatic α-amino acids. nih.govnih.gov This method allows for the preparation of these molecules with high diastereo- and enantioselectivity, which is often challenging to achieve with traditional chemical methods. nih.govnih.gov The process typically employs a transaminase enzyme that can operate under specific conditions to resolve a racemic mixture into a single desired stereoisomer. nih.gov Although the reported examples focus on various aromatic groups, this enzymatic approach could potentially be adapted for the synthesis of butyric acid derivatives bearing a naphthyl substituent, thereby controlling the stereochemistry at the α- and β-positions.

MethodKey FeaturesPotential ApplicabilityReference
Biocatalytic Dynamic Kinetic ResolutionHigh diastereo- and enantioselectivity; uses transaminase enzymes.Could be adapted for the stereocontrolled synthesis of α-amino-β-(naphthyl)-γ,γ-disubstituted butyric acids. nih.govnih.gov
Stereocontrolled construction from Garner's aldehydeA versatile starting material for the synthesis of various stereoisomers of amino acids.Applicable for the synthesis of amino acid components of natural products. elsevierpure.com

Formation of Spiroglumide (B159829) Amido Acid Derivatives Incorporating Naphthylamino-oxopentanoic Acid Units

Detailed synthetic procedures for the formation of spiroglumide amido acid derivatives that specifically incorporate naphthylamino-oxopentanoic acid units are not widely reported in publicly accessible scientific literature. This suggests that such compounds may be highly specialized or part of proprietary research. General methods for creating amido acid derivatives often involve the coupling of an amine with a carboxylic acid or its activated form, but the specific construction of a spiroglumide scaffold linked to a naphthyl-containing pentanoic acid moiety would require a dedicated synthetic route.

Development of Ramalin Derivatives with Naphthalene Rings

The synthesis of ramalin derivatives has been pursued to create compounds with potential applications in treating neurodegenerative diseases like Alzheimer's. A synthetic method has been established where (S)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (p-Glu) is used as a starting material. nih.gov This is activated with ethyl chloroformate and then reacted with hydrazine-substituted derivatives to yield the desired products. nih.gov

Among the synthesized derivatives, those incorporating a naphthalene (NAP) moiety have been evaluated. These structural modifications are investigated to understand their impact on the biological activity of the ramalin core structure. nih.gov For instance, the inclusion of a naphthalene group in place of a phenyl ring can influence properties such as antioxidant activity. nih.gov

DerivativeStarting MaterialSynthetic StepKey FeatureReference
RA-NAPp-Glu, Naphthalene-substituted hydrazine (B178648)Activation with ethyl chloroformate, followed by coupling.Contains a naphthalene moiety, retains moderate antioxidant activity. nih.gov

Solid-Phase Peptide Synthesis Approaches for Analogs

Solid-phase peptide synthesis (SPPS) offers a versatile platform for the creation of analogs of this compound, particularly for constructing peptidomimetics or for high-throughput library synthesis. mdpi.com SPPS involves the stepwise addition of amino acid residues to a growing chain that is covalently attached to an insoluble resin support. This methodology allows for the efficient synthesis of peptides and related molecules by simplifying the purification process at each step, as excess reagents and byproducts can be washed away.

For creating analogs of the target compound, a suitably protected form of this compound could be coupled to a resin-bound amino acid or peptide. Alternatively, the naphthyl-oxovaleric acid moiety could be used to cap the N-terminus of a peptide chain. Various coupling reagents, such as HCTU or HATU, can be employed to facilitate the formation of amide bonds. mdpi.com The solid-phase approach is also amenable to the introduction of a wide range of chemical diversity, as different building blocks can be readily incorporated.

TechniqueDescriptionAdvantagesReference
Fmoc/tBu SPPSUtilizes Fmoc for N-terminal protection and tBu-based side-chain protecting groups.Widely used, allows for synthesis of a broad range of peptides.
In situ N-acetylationA method for N-acetylation on solid phase using malonic acid as a precursor.High yields, applicable to various molecules. elsevierpure.com
Backbone Anchoring StrategyAttaching the molecule to the resin via a backbone atom rather than a side chain.Allows for modifications at various positions of the molecule.

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical identity and purity of the final products. A variety of standard and advanced techniques are employed for this purpose.

Following synthesis, the crude product is often subjected to one or more chromatographic methods. Column chromatography using silica (B1680970) gel is a common technique for separating the target compound from unreacted starting materials, reagents, and byproducts. The choice of solvent system (eluent) is optimized to achieve the best separation.

For non-chromatographic purification, especially in the context of greener chemistry, Group-Assisted Purification (GAP) has been developed. This method involves the use of a purification auxiliary that allows for the isolation of the pure product by simple washing with solvents, thus avoiding traditional chromatography and recrystallization. The auxiliary can often be recovered and reused.

In syntheses performed on a solid support, purification is inherently simplified. The desired molecule remains attached to the resin while impurities are washed away. The final cleavage from the resin often yields a product of high purity, which may only require a final precipitation or a simple work-up to remove the cleavage cocktail reagents.

The identity and purity of the isolated compounds are confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Chemical Transformations and Reactivity Profiles of 5 2 Naphthyl 5 Oxovaleric Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications such as amide bond formation and esterification, converting the acid into derivatives with varied applications.

Amide Coupling Reactions

The carboxylic acid functionality of 5-(2-Naphthyl)-5-oxovaleric acid can be readily converted to amides through reactions with primary or secondary amines. These reactions typically require the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common methods involve the use of coupling reagents that form a highly reactive intermediate.

A variety of coupling reagents are effective for this transformation, including carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as organophosphorus reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). researchgate.net The choice of reagent and reaction conditions can be tailored to the specific amine being used and the desired product. For instance, boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature, accommodating a wide range of carboxylic acids and amines. organic-chemistry.org Another approach involves converting the carboxylic acid to an N-acylbenzotriazole, which can then efficiently acylate amines to yield the corresponding amides. organic-chemistry.org

The general mechanism for these coupling reactions involves the activation of the carboxyl group, followed by nucleophilic substitution by the amine, and subsequent elimination to form the stable amide bond. These methods are broadly applicable and allow for the synthesis of a diverse library of amide derivatives. nih.gov

Table 1: Examples of Amide Coupling Conditions To view the data in the table, click on the table header to expand it.

Amide Coupling Reaction Data
Coupling Reagent ClassSpecific Reagent ExampleTypical ConditionsReference
CarbodiimidesEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Amine, solvent (e.g., DMF, CH₂Cl₂), room temperature researchgate.net
OrganophosphorusBOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateAmine, base (e.g., Et₃N), solvent (e.g., DMF) researchgate.net
Boron-based(2-(Thiophen-2-ylmethyl)phenyl)boronic acidAmine, molecular sieves, room temperature organic-chemistry.org

Esterification Reactions

Esterification of this compound can be achieved through several methods, most commonly via acid-catalyzed reaction with an alcohol. This classic Fischer esterification involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester product. libretexts.org

Alternatively, enzymatic catalysts, such as lipases, offer a milder and often more selective route to ester synthesis. medcraveonline.commedcraveonline.com These reactions can be performed in organic solvents or even solvent-free systems and avoid the harsh conditions of strong acid catalysis. medcraveonline.commdpi.com Supported iron oxide nanoparticles have also been reported as efficient and recyclable catalysts for the esterification of carboxylic acids. mdpi.com

Transformations at the Ketone Functionality

The ketone group in this compound is a key site for constructing new carbon-carbon and carbon-heteroatom bonds, particularly for the synthesis of heterocyclic systems.

Reactions with Hydrazines Leading to Heterocycles

The reaction of γ-keto acids like this compound with hydrazine (B178648) derivatives is a well-established method for synthesizing 4,5-dihydropyridazin-3(2H)-one scaffolds. nih.govnih.gov The reaction proceeds through a condensation mechanism where the hydrazine reacts with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carboxylic acid (or its ester derivative), leading to the elimination of water and formation of the six-membered heterocyclic ring.

For example, the condensation of β-aroylpropionic acids with hydrazine derivatives in ethanol (B145695) is a common method for producing 6-aryl-4,5-dihydropyridazin-3(2H)-ones. nih.gov Similarly, substituted hydrazines, like 4-hydrazinobenzenesulfonamide hydrochloride, can be used to synthesize a variety of N-substituted pyridazinone derivatives. nih.gov The reaction conditions can vary, but often involve heating the reactants in a suitable solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of acid. nih.govmdpi.comnih.gov

Table 2: Synthesis of Dihydropyridazinones from γ-Keto Acids To view the data in the table, click on the table header to expand it.

Dihydropyridazinone Synthesis Data
Hydrazine DerivativeProductTypical ConditionsReference
Hydrazine Hydrate6-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-oneEthanol, reflux nih.gov
Phenylhydrazine2-phenyl-6-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-oneEthanol, reflux nih.gov
4-Hydrazinobenzenesulfonamide HCl6-(naphthalen-2-yl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-oneEthanol, reflux nih.gov
Semicarbazide HCl2-(6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)ylidene)hydrazine carboxamideMethanol, AcONa, acetic acid, reflux mdpi.com

Generation of Acyl Radicals from Related Thioesters

While not a direct reaction of this compound itself, a closely related transformation involves the conversion of the carboxylic acid to a thioester, which can then serve as a precursor for acyl radicals under photoredox catalysis. rsc.orgrsc.org This modern synthetic method allows for the generation of acyl radicals under mild conditions. thieme-connect.comnih.govnih.gov

The process typically involves first converting the carboxylic acid to a stable thioester. rsc.org This thioester can then be subjected to visible-light photoredox catalysis, often using a ruthenium or iridium-based photocatalyst. rsc.orgthieme-connect.com The excited photocatalyst initiates a single-electron transfer process, leading to the fragmentation of the thioester and the formation of an acyl radical. These highly reactive acyl radicals can then participate in various subsequent reactions, such as intermolecular or intramolecular additions to olefins. rsc.orgrsc.org This strategy provides a versatile and powerful tool for carbon-carbon bond formation. rsc.org

Reactions with Nucleophiles

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These nucleophilic addition reactions are fundamental to ketone chemistry. pressbooks.publibretexts.org

Common nucleophiles include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.com These strong, carbon-based nucleophiles add to the ketone to form a tertiary alcohol after an acidic workup. masterorganicchemistry.com It is important to note that the carboxylic acid proton is acidic and would be quenched by these highly basic reagents. Therefore, the carboxylic acid group must be protected (e.g., as an ester) before reaction with an organometallic reagent.

Reduction of the ketone to a secondary alcohol is another important transformation. This can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing ketones in the presence of carboxylic acids. Biocatalytic reductions using alcohol dehydrogenases or engineered ketoreductases also provide an efficient and highly stereoselective method for producing chiral alcohols from γ-keto esters. dntb.gov.ua

Other nucleophiles, such as water (in hydration reactions), alcohols (to form ketals), and amines (to form imines or enamines), can also react at the ketone carbonyl, often under acid or base catalysis. youtube.comyoutube.com The specific outcome depends on the nucleophile and the reaction conditions employed. pressbooks.pub

Modifications of the Naphthalene (B1677914) Ring

The naphthalene ring of this compound is a key site for chemical modification. Its reactivity is influenced by the presence of the deactivating acyl-valeric acid substituent at the C-2 position. Electrophilic aromatic substitution (EAS) is a primary pathway for introducing new functional groups onto the naphthalene core.

Halogenation Studies

Direct halogenation studies specifically on this compound are not extensively documented in readily available literature. However, the outcomes can be predicted based on the principles of electrophilic aromatic substitution on substituted naphthalenes. The acyl group at the C-2 position is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. nih.govwordpress.com This deactivation is more pronounced in the ring to which the substituent is attached.

In the case of 2-substituted naphthalenes with deactivating groups, electrophilic attack generally avoids the substituted ring and preferentially occurs on the unsubstituted ring at the C-5 and C-8 positions. For 2-acylnaphthalenes, substitution is expected to favor the 5- and 8-positions of the naphthalene ring. wordpress.com Steric hindrance can also play a role in directing the substitution. wordpress.com

Table 1: Predicted Regioselectivity of Halogenation on this compound

Halogenating AgentCatalystPredicted Major ProductsPredicted Minor Products
Br₂FeBr₃5-(5-Bromo-2-naphthyl)-5-oxovaleric acid5-(8-Bromo-2-naphthyl)-5-oxovaleric acid
Cl₂AlCl₃5-(5-Chloro-2-naphthyl)-5-oxovaleric acid5-(8-Chloro-2-naphthyl)-5-oxovaleric acid
I₂HNO₃5-(5-Iodo-2-naphthyl)-5-oxovaleric acid5-(8-Iodo-2-naphthyl)-5-oxovaleric acid

This table is based on general principles of electrophilic aromatic substitution on naphthalene derivatives and not on direct experimental results for the specific compound.

Electrophilic Aromatic Substitution Potentials

The naphthalene ring system is generally more reactive than benzene (B151609) towards electrophilic substitution because the activation energy to form the intermediate carbocation is lower. libretexts.org However, the acyl group in this compound deactivates the ring. Common electrophilic aromatic substitution reactions beyond halogenation include nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro (-NO₂) group at the 5- or 8-position of the naphthalene ring.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid (-SO₃H) group. The position of substitution in naphthalene sulfonation is known to be temperature-dependent. wordpress.com At lower temperatures, the kinetically controlled product at the α-position (C-1) is favored, while at higher temperatures, the thermodynamically more stable β-product (C-2) is formed. wordpress.com For a 2-substituted naphthalene, this could translate to a mixture of products with substitution on the unsubstituted ring.

Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on rings substituted with strongly deactivating groups like the acyl group. The use of a Lewis acid catalyst like aluminum chloride is required. masterorganicchemistry.com If successful, acylation or alkylation would be expected to occur on the unsubstituted ring. The choice of solvent can also influence the outcome in Friedel-Crafts reactions on naphthalene derivatives. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄5-(5-Nitro-2-naphthyl)-5-oxovaleric acid and/or 5-(8-Nitro-2-naphthyl)-5-oxovaleric acid
SulfonationSO₃, H₂SO₄5-(5-Sulfo-2-naphthyl)-5-oxovaleric acid and/or 5-(8-Sulfo-2-naphthyl)-5-oxovaleric acid
Friedel-Crafts AcylationRCOCl, AlCl₃5-(5-Acyl-2-naphthyl)-5-oxovaleric acid and/or 5-(8-Acyl-2-naphthyl)-5-oxovaleric acid

This table outlines potential reactions based on established principles of electrophilic aromatic substitution and may not reflect actual experimental outcomes.

Cyclization Pathways of 5-Oxocarboxylic Acids

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, allows for various intramolecular cyclization reactions to form new ring structures.

Formation of Lactones or Other Cyclic Structures

Gamma-keto acids like this compound can exist in equilibrium with their cyclic hemiacetal form, which can then be converted to a γ-lactone. Reduction of the ketone to a secondary alcohol would facilitate the formation of a stable five-membered lactone through intramolecular esterification.

Furthermore, these keto acids are valuable precursors for synthesizing heterocyclic systems. For instance, condensation of a keto acid with an amine can lead to the formation of a bicyclic lactam. nih.gov While not directly involving this compound, studies on similar keto acids have shown that they can be condensed with various amines under conditions such as microwave irradiation to yield complex polycyclic structures. nih.gov Another potential pathway involves the reaction with hydrazines to form pyridazinone derivatives.

Table 3: Potential Intramolecular Cyclization Products

Reaction TypeReagents/ConditionsPotential Cyclic Structure
LactonizationNaBH₄ (reduction), then acid catalystγ-lactone
Lactam FormationPrimary amine, heatBicyclic lactam
Pyridazinone FormationHydrazine, heatDihydropyridazinone derivative

This table presents plausible cyclization pathways based on the known reactivity of 5-oxocarboxylic acids.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org It involves a conjugated diene reacting with a dienophile. masterorganicchemistry.com In the context of this compound, the naphthalene ring itself is generally a poor diene for Diels-Alder reactions due to its high aromatic stabilization energy. Disrupting this aromaticity is energetically unfavorable.

However, it is conceivable that the molecule could be modified to contain a more reactive diene or dienophile moiety. For instance, if the valeric acid side chain were to be functionalized with a double bond in conjugation with the ketone, it could potentially act as a dienophile. Alternatively, if the naphthalene ring were to be partially reduced to a dihydronaphthalene, it could then participate as the diene component in a Diels-Alder reaction. There is no direct evidence in the literature of this compound participating in Diels-Alder reactions.

Derivatives and Analogs of 5 2 Naphthyl 5 Oxovaleric Acid: Design and Synthesis

Structurally Modified Pentanoic Acid Derivatives

Structural modification of the parent compound can be broadly categorized into two main areas: changes to the naphthyl group and alterations of the pentanoic acid backbone. These modifications are designed to systematically probe structure-activity relationships and optimize molecular properties.

Research into related structures, such as the non-steroidal anti-inflammatory drug Naproxen, which is 2-(6-methoxy-2-naphthyl)propionic acid, provides insight into viable synthetic routes. For example, the synthesis of 6-methoxy-2-naphthaldehyde (B117158) has been achieved by treating 2-acetyl-6-methoxynaphthalene (B28280) with sodium hypochlorite (B82951) to form 6-methoxy-2-naphthoic acid, followed by esterification, reduction to the alcohol, and selective oxidation to the aldehyde oriprobe.com. This substituted naphthaldehyde can then serve as a starting point for building the desired side chain. Similarly, processes for preparing 2-(6-methoxy-2-naphthyl)propionic acid often start with 2-methoxynaphthalene (B124790) and introduce the side chain via Friedel-Crafts acylation google.com.

The introduction of other functional groups, such as halogens, has also been documented. A synthesis for 2(S)-(5-bromo-6-methoxy-2-naphthyl)-propionic acid has been reported, demonstrating that multiple substitutions on the naphthyl ring are achievable prepchem.com. These established methods for creating substituted naphthyl precursors can be adapted to synthesize derivatives of 5-(2-naphthyl)-5-oxovaleric acid with modified aromatic moieties.

A summary of representative substituted naphthyl compounds and their synthetic precursors is provided in the table below.

Substituted CompoundPrecursor ExampleSynthetic Goal/Method
2-(6-methoxy-2-naphthyl)propionic acid2-methoxynaphthaleneIntroduction of a methoxy (B1213986) group via a multi-step synthesis starting with an already substituted naphthalene (B1677914). google.com
6-methoxy-2-naphthaldehyde2-acetyl-6-methoxynaphthaleneSynthesis of a key intermediate for building substituted naphthyl alkanoic acids. oriprobe.com
2(S)-(5-bromo-6-methoxy-2-naphthyl)-propionic acid2(R)-hydroxy-3(R)-[2-(5-bromo-6-methoxy-2-naphthyl)propanoyl]-butanedioic acidDemonstrates the feasibility of multi-substituted naphthyl rings in alkanoic acid structures. prepchem.com

The valeric acid chain of this compound contains two key functional groups: a ketone at the C5 position and a carboxylic acid at the C1 position. Both sites offer opportunities for chemical modification.

The carboxylic acid group is a versatile handle for transformations. It can be converted into a variety of functional derivatives, such as esters, amides, or acid chlorides. These reactions typically proceed under standard conditions. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic catalysis, and amide formation can be accomplished by coupling the acid with an amine using a suitable coupling reagent.

The ketone group at the γ-position is also a target for modification. It can undergo reduction to a secondary alcohol, which introduces a new chiral center. Alternatively, it can react with nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols, allowing for the introduction of new alkyl or aryl groups at this position. The general chemistry of γ-keto acids is well-established, providing a predictable framework for these transformations researchgate.net. For example, the cyclocondensation of diglycolic anhydride (B1165640) with imines can lead to the formation of 5-oxomorpholine-2-carboxylic acids, a reaction that showcases the utility of keto-acid structures in synthesizing complex heterocyclic systems academie-sciences.fr.

Chiral Derivatives and Enantioselective Synthesis Strategies

The ketone at the C5 position of this compound means that its reduction to a hydroxyl group creates a chiral center, resulting in two enantiomers. The synthesis and separation of such chiral molecules are of significant interest in medicinal chemistry. Methodologies for producing enantiomerically pure compounds generally fall into two categories: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral resolution involves separating a 50:50 mixture of enantiomers. This can be achieved by reacting the racemic acid with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with acid to regenerate the pure enantiomers of the original acid.

Asymmetric or stereoselective synthesis aims to create a specific enantiomer directly. This often involves the use of chiral catalysts or auxiliaries. For instance, the stereoselective synthesis of related compounds like trans-2-oxohexahydro-2H-furo[3,2-b]pyrroles has been achieved through intramolecular cyclizations mediated by samarium(II) iodide, demonstrating a method that can control the formation of specific stereoisomers rsc.org. Other stereoselective syntheses, such as those involving peptide.comnih.gov-Wittig rearrangements, have been used to produce complex chiral amino acid components nih.gov. The principles from these syntheses, particularly those for related naphthyl-containing acids like Naproxen, can be applied. The synthesis of the d-isomer of 2-(6-methoxy-2-naphthyl)propionic acid often involves a resolution step to separate it from the racemic mixture google.com.

The table below outlines key strategies for obtaining chiral derivatives.

StrategyDescriptionExample Application Context
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.Used in the industrial synthesis of enantiomerically pure drugs like Naproxen. google.com
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries to guide the stereochemical outcome of a reaction.Stereoselective cyclization reactions to create complex ring systems with defined stereochemistry. rsc.org
Stereoselective Rearrangement Use of reactions like the peptide.comnih.gov-Wittig-Still rearrangement to create specific stereoisomers.Synthesis of complex, biologically relevant amino acid derivatives. nih.gov

Conjugates and Hybrid Molecules Incorporating this compound Scaffolds

The carboxylic acid functional group of this compound is an ideal anchor point for creating larger, more complex molecules through conjugation. This involves linking the scaffold to other molecular entities, such as peptides or amino acids, to create hybrid molecules with potentially novel properties.

Peptide conjugates are formed by creating a stable covalent bond, typically an amide linkage, between a carboxylic acid and an amine group of a peptide. The synthesis of such conjugates often involves solid-phase peptide synthesis (SPPS) for the peptide fragment, followed by the coupling of the this compound to the N-terminus of the resin-bound peptide.

The coupling reaction requires the activation of the carboxylic acid. A variety of coupling reagents are available for this purpose, such as carbodiimides (e.g., DCC, DIC) or more advanced uronium-based reagents like HATU or COMU peptide.com. Research on the synthesis of zyklophin, a peptide-based opioid receptor antagonist, details the coupling of N-alkyl amino acid derivatives to peptide fragments using reagents like PyClocK and HOAt, which demonstrates a practical methodology for this type of conjugation nih.gov. The development of deaminative reductive coupling methods also provides a pathway for efficiently synthesizing noncanonical amino acids and diversifying peptides, further expanding the toolkit for creating novel conjugates nih.gov.

When this compound is reacted with an amino acid, an amido acid derivative is formed. The reaction joins the two molecules via an amide bond, resulting in a new hybrid structure that incorporates features of both parent molecules. The synthesis is typically a straightforward amide coupling reaction performed in solution. The carboxylic acid of the naphthyl-containing scaffold is activated and then reacted with the amino group of a protected amino acid.

Studies on the synthesis of 5-oxopyrrolidine derivatives show how a carboxylic acid can be used to synthesize various derivatives, including those with hydrazone moieties, by modifying a core scaffold nih.gov. This illustrates the versatility of the carboxylic acid group in building more complex structures. Furthermore, cyclocondensation reactions, such as the one between diglycolic anhydride and arylideneamines to form 5-oxomorpholine-2-carboxylic acids, highlight how keto-acid structures can be used to generate new heterocyclic systems containing an amide bond academie-sciences.fr. These synthetic routes provide established chemical pathways for creating novel amido acid derivatives from this compound.

Noncanonical Amino Acid Analogs for Chemical Biology Research

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. A powerful strategy in this domain is the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins. nih.gov This technique allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and photo-responsive groups, into proteins, enabling precise control and study of their function. frontiersin.org One area of significant interest is the development of "caged" amino acids, which are rendered biologically inactive by a photolabile protecting group (PPG). The biological activity of the amino acid can be restored at a specific time and location by irradiation with light, offering spatiotemporal control over protein function. nih.gov

The chemical scaffold of this compound provides a basis for the design of such caged noncanonical amino acids. The 2-naphthoylmethyl moiety, a key feature of this compound, belongs to the class of arylcarbonylmethyl photoremovable protecting groups. These groups can be attached to the carboxylic acid or other functional groups of an amino acid, effectively "caging" it.

Design Principles of Naphthyl-Based Caged Amino Acids

The design of noncanonical amino acid analogs based on the this compound structure leverages the photochemical properties of the 2-naphthoylmethyl group. This group acts as a photolabile protecting group for the amino acid's side chain or carboxyl group. The core principle is that upon irradiation with UV light, the ester or ether linkage between the naphthyl moiety and the amino acid is cleaved, releasing the native amino acid and a photoproduct derived from the naphthyl ketone.

The general structure of such a caged amino acid would involve the esterification of the carboxylic acid of an amino acid with the hydroxymethyl derivative of a 2-naphthyl ketone. While a direct application of this compound for this purpose is not extensively documented in publicly available research, the principle is well-established with closely related 2-acylnaphthalene derivatives.

Synthesis of Naphthyl-Protected Noncanonical Amino Acids

The synthesis of a noncanonical amino acid analog using a naphthyl-based protecting group generally follows a multi-step chemical process. A representative, though generalized, synthetic route would involve the following key steps:

Activation of the Naphthyl Moiety: The synthesis would likely start with a derivative of 2-naphthylacetic acid or a related compound that can be readily converted into a reactive species for esterification.

Protection of the Amino Acid: The target natural amino acid would have its amino group protected, typically with a standard protecting group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent unwanted side reactions during the esterification of its carboxylic acid.

Esterification Reaction: The protected amino acid would then be reacted with the activated naphthyl derivative to form the photolabile ester linkage. This step creates the "caged" amino acid.

Deprotection (Optional): Depending on the intended application, the N-terminal protecting group (Fmoc or Boc) might be removed to yield the final caged noncanonical amino acid ready for incorporation into a peptide or for other biological studies.

The following table outlines the typical reactants and reagents involved in such a synthetic scheme.

Step Reactant 1 Reactant 2 Reagent/Catalyst Purpose
Amino Group Protection Natural Amino AcidBoc-anhydride or Fmoc-OSuBase (e.g., NaHCO₃)To prevent the amino group from reacting during esterification.
Esterification N-protected Amino Acid2-(Bromomethyl)naphthaleneBase (e.g., Cs₂CO₃)To form the photolabile ester bond, creating the "caged" amino acid.
Amino Group Deprotection N-protected Caged Amino AcidPiperidine (for Fmoc) or TFA (for Boc)-To remove the temporary protecting group from the amino terminus.

Research Findings and Applications

Research has demonstrated the utility of related phenacyl and naphthyl-based photolabile protecting groups in various chemical biology contexts. For instance, the photolysis of phenacyl esters of amino acids has been studied, showing efficient release of the free amino acid upon irradiation. thieme-connect.de These caged amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS). thieme-connect.de

Once incorporated into a protein, the caged amino acid can be used to control protein activity. For example, if the caged amino acid is at a critical residue in an enzyme's active site, the enzyme will be inactive. Upon irradiation at a specific wavelength, the protecting group is cleaved, restoring the native amino acid and activating the enzyme. This approach has been used to study a variety of biological processes, including signal transduction and enzyme kinetics. nih.gov

The table below summarizes the key characteristics of a hypothetical noncanonical amino acid analog derived from a 2-naphthylmethyl protecting group.

Property Description
Protecting Group 2-Naphthoylmethyl or a derivative
Caged Functionality Typically the carboxylic acid of the amino acid
Deprotection Method Photolysis with UV light (typically in the range of 300-360 nm)
Key Applications Spatiotemporal control of protein activity, study of protein dynamics, controlled release of bioactive molecules.

Mechanistic Investigations of 5 2 Naphthyl 5 Oxovaleric Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the mechanisms of the chemical reactions used to synthesize 5-(2-Naphthyl)-5-oxovaleric acid and its analogs is crucial for optimizing reaction conditions and controlling product outcomes, including regioselectivity and stereoselectivity.

Mechanistic Insights into Friedel-Crafts Processes

The synthesis of this compound is often achieved through the Friedel-Crafts acylation of naphthalene (B1677914) with glutaric anhydride (B1165640). The mechanism of Friedel-Crafts reactions is a cornerstone of organic chemistry, involving the generation of an acylium ion or a polarized complex between the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich naphthalene ring.

The acylation of naphthalene can result in two possible regioisomers: the α-substituted (1-acylnaphthalene) and the β-substituted (2-acylnaphthalene) products. The ratio of these isomers is highly dependent on the reaction conditions. The reaction leading to the α-isomer is generally considered to be kinetically controlled, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. In contrast, the formation of the β-isomer is thermodynamically controlled; this isomer is sterically less hindered and more stable, and its formation is favored at higher temperatures or with longer reaction times, which allows for rearrangement of the initially formed α-product. nih.govresearchgate.net

The mechanism for β-naphthyl acetylation is believed to be a two-stage process, with the second step, the loss of a proton, being the rate-limiting step. nih.gov Conversely, the α-acetylation is thought to proceed through a σ-complex where the elimination of HCl is sterically hindered, leading to a reaction that proceeds through a second σ-complex, the decomposition of which is at least partially rate-limiting. nih.gov The choice of solvent can also influence the isomer ratio, with solvents like 1,2-dichloroethane (B1671644) being commonly used. nih.govresearchgate.net

Understanding Diastereoselectivity in Asymmetric Reactions

The introduction of chirality into derivatives of this compound is of significant interest for developing stereospecific therapeutic agents. While specific studies on the diastereoselective synthesis of derivatives of this compound are not extensively reported, general principles of asymmetric synthesis can be applied. For instance, the stereoselective reduction of the ketone in the 5-oxovaleric acid side chain can lead to chiral alcohols. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

The stereochemical outcome of such reactions is governed by the approach of the reagent to the carbonyl group, which is influenced by the steric and electronic properties of the substrate and the catalyst. For example, in related systems, the reduction of an iminium ion intermediate has been shown to be controlled via a 1,4-induction process, with excellent cis stereocontrol achievable with certain reagents like DIBAL. nih.gov The development of chiral auxiliaries and resolving agents is another common strategy to obtain enantiomerically pure compounds. tcichemicals.com The choice of chiral auxiliary can influence the stereochemical course of a reaction and facilitate the separation of diastereomers. tcichemicals.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For derivatives of this compound, SAR studies would focus on how modifications to the naphthalene ring, the keto-acid side chain, or the introduction of other functional groups affect their biological activity.

Correlation of Structural Features with Receptor Binding Affinities (e.g., CCKB/Gastrin Receptors)

The cholecystokinin (B1591339) B (CCKB) receptor, which also binds gastrin with high affinity, is a target for various therapeutic areas, including gastrointestinal disorders and certain types of cancer. researchgate.netresearchgate.netuit.no While specific SAR studies for this compound derivatives as CCKB antagonists are not widely published, general pharmacophore models for CCKB antagonists have been developed. These models typically highlight the importance of specific features such as hydrophobic aromatic regions, hydrogen bond acceptors and donors, and sometimes a negatively charged group. nih.govcncb.ac.cn

The naphthalene moiety of this compound would serve as a key hydrophobic feature. Modifications to the substitution pattern on the naphthalene ring, as well as alterations to the length and functionality of the oxovaleric acid side chain, would be expected to significantly impact binding affinity and selectivity for the CCKB receptor over the related CCKA receptor. For instance, the design of non-peptide CCKB antagonists has often involved mimicking the key amino acid residues of the natural peptide ligands, such as tryptophan and phenylalanine, with rigid scaffolds. nih.gov

A new molecular modeling approach using "field points" to describe electrostatic and van der Waals interactions has been used to derive a pharmacophore for the potent CCK2 receptor antagonist JB93182. nih.gov This led to the design of new pyrrole- and imidazole-based antagonists with reduced molecular weight and lower biliary elimination. nih.gov

Relationship between Structure and Enzyme Inhibition Profiles (e.g., MMP-2, HDAC8, BACE-1, α-Transaminases)

Matrix Metalloproteinase-2 (MMP-2): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, including MMP-2, is associated with diseases like cancer and arthritis. nih.govnih.govnih.gov The design of MMP inhibitors often involves a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site.

While direct studies on this compound derivatives as MMP-2 inhibitors are scarce, research on other pentanoic acid derivatives has shown promise. For example, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid was identified as a potent MMP-2 inhibitor. nih.gov Docking studies revealed its interaction with the target, and it demonstrated anti-invasive and apoptotic activity in a cancer cell line. nih.gov In another study, 2-naphthylsulfonamide substituted hydroxamates were found to be selective inhibitors of MMP-13 over MMP-2. nih.gov The structure-activity relationship of these compounds was explored to optimize their selectivity. nih.gov

Histone Deacetylase 8 (HDAC8): HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govresearchgate.netnih.gov A common pharmacophore for HDAC inhibitors includes a ZBG, a linker, and a "cap" group that interacts with the surface of the enzyme.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.govnih.govnih.gov The active site of BACE-1 is relatively large and can accommodate a variety of inhibitor scaffolds.

While there is no specific literature on this compound derivatives as BACE-1 inhibitors, naphthyl derivatives, in general, have been explored for this target. researchgate.net The design of BACE-1 inhibitors often involves creating molecules that can form key hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) in the active site. nih.gov The naphthalene moiety can be incorporated as a P3 or P1' ligand, fitting into the hydrophobic pockets of the enzyme. nih.gov

α-Transaminases: α-Transaminases are enzymes involved in the metabolism of amino acids and 2-oxocarboxylic acids. nih.gov Inhibitors of these enzymes can have applications in various therapeutic areas. The α-keto acid functionality of this compound makes it a potential substrate or inhibitor for these enzymes. The interaction would likely involve the keto-acid portion binding to the active site, potentially forming a Schiff base with a lysine (B10760008) residue, a common mechanistic feature for this enzyme class. The specificity and potency would be influenced by the nature of the naphthyl group.

Investigation of Molecular Interactions and Binding Modes

Understanding how a molecule interacts with its biological target at the atomic level is crucial for structure-based drug design. Techniques like X-ray crystallography and molecular docking are invaluable tools for this purpose.

While a crystal structure of this compound or its derivatives bound to any of the aforementioned targets is not publicly available, we can infer potential binding modes from studies on related compounds.

For MMP inhibitors , the primary interaction is typically the chelation of the catalytic zinc ion by a ZBG. The rest of the molecule then occupies various specificity pockets (S1', S2', etc.) of the enzyme. The naphthyl group of a derivative of this compound would likely occupy one of these hydrophobic pockets, contributing to binding affinity and selectivity. uit.nomdpi.com

In the case of HDAC inhibitors , the ZBG, often a hydroxamic acid, coordinates with the active site zinc. The linker region extends along the active site channel, and the cap group, which could be the naphthalene moiety, interacts with residues at the rim of the active site. These surface interactions are critical for determining isoform selectivity. nih.govnih.govturkjps.org

For BACE-1 inhibitors , the key interactions involve hydrogen bonds with the catalytic dyad (Asp32 and Asp228). The inhibitor backbone typically mimics the substrate, and hydrophobic groups like the naphthalene ring can fit into the S1 and S3 pockets, which are known to accommodate hydrophobic residues. The flexibility of the "flap" region of BACE-1 allows it to adopt different conformations to accommodate various inhibitors. researchgate.netresearchgate.netnih.govnih.govunits.it

Molecular docking studies on various naphthyl-containing inhibitors have provided insights into their binding modes with different enzymes, highlighting the importance of hydrophobic and hydrogen bonding interactions. nih.govnih.gov

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are crucial in silico techniques used to predict how a molecule (ligand) binds to a specific target, typically a protein. This method helps in understanding the binding affinity and mode of interaction, which is fundamental in drug design and mechanistic studies.

Despite the utility of these methods, a thorough review of published scientific literature reveals no specific molecular docking or computational modeling studies for this compound against the specific biological targets mentioned in the subsequent sections (MMP-2, HDAC8, NLRP3). While research on related naphthyl derivatives often employs these techniques to explore interactions with various proteins, data directly pertaining to this compound is not available in the public domain.

Conformational Analysis and its Influence on Biological Recognition

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The specific three-dimensional shape of a molecule is critical for its ability to be recognized by and interact with biological targets.

For this compound, there are no specific studies in the available scientific literature that detail its conformational analysis or how different conformers might influence its biological recognition by cellular receptors or enzymes.

Cellular and Biochemical Mechanism of Action (non-clinical focus)

The following sections explore potential cellular and biochemical mechanisms of action for this compound, focusing on non-clinical assays. It is important to note that while the primary mechanism for structurally related NSAIDs is COX inhibition, researchers often investigate other pathways to understand the full spectrum of a compound's activity and potential off-target effects. nih.govnih.gov

DNA Deformation and Reactive Oxygen Species (ROS) Assays

DNA deformation assays assess the ability of a compound to alter the structure of DNA, while ROS assays measure the production of reactive oxygen species, which can lead to oxidative stress and cellular damage. mdpi.com These tests are important for evaluating the genotoxicity and cytotoxic potential of a chemical compound.

There are no published scientific studies that have conducted or reported the results of DNA deformation or ROS assays for this compound. Therefore, its capacity to induce DNA damage or generate ROS is not documented.

Enzyme Expression Modulation Studies (e.g., MMP-2, HDAC8)

Matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8) are enzymes involved in tissue remodeling and gene expression regulation, respectively. The modulation of these enzymes is a target of interest in various pathological conditions.

A review of the scientific literature indicates a lack of studies investigating the effect of this compound on the expression or activity of MMP-2 or HDAC8. Consequently, there is no evidence to suggest that this compound modulates these specific enzymes.

Regulation of Inflammasome Pathways (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. nih.gov Its dysregulation is linked to numerous inflammatory diseases, making it a key target for anti-inflammatory compounds.

While the modulation of the NLRP3 inflammasome pathway is a known mechanism for some anti-inflammatory molecules, there are currently no studies in the peer-reviewed literature that demonstrate such a regulatory effect for this compound.

Effects on Biochemical Pathways (e.g., D-arginine and D-ornithine metabolism in organisms)

The metabolic pathways of D-arginine and D-ornithine are involved in various physiological processes. Investigating a compound's effect on these pathways can reveal novel mechanisms of action or metabolic consequences.

There is no available data in the scientific literature describing the effects of this compound on the metabolism of D-arginine or D-ornithine in any organism.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. For 5-(2-Naphthyl)-5-oxovaleric acid, the spectrum is expected to show distinct signals for the aromatic protons of the naphthyl group and the aliphatic protons of the oxovaleric acid chain. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

The seven protons on the 2-substituted naphthalene (B1677914) ring will appear in the aromatic region (typically δ 7.5-8.5 ppm), exhibiting complex splitting patterns due to coupling with each other. The aliphatic portion of the molecule is expected to produce three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups. The protons adjacent to the ketone (C4) would be deshielded compared to the other methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Naphthyl-H7.5 - 8.5Multiplet (m)7H
-CH₂- (Position 4)~3.2Triplet (t)2H
-CH₂- (Position 2)~2.5Triplet (t)2H
-CH₂- (Position 3)~2.1Quintet (p)2H
-COOH>10Broad Singlet (br s)1H

Note: Predicted values are based on standard chemical shift correlations. Actual experimental values may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, a total of 15 distinct carbon signals are expected, assuming the ten carbons of the naphthyl ring are all chemically non-equivalent. The spectrum will feature signals for two carbonyl carbons (one for the ketone and one for the carboxylic acid), ten aromatic carbons, and three aliphatic methylene carbons. The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone, C5)195 - 205
C=O (Carboxylic Acid, C1)175 - 185
Naphthyl Carbons125 - 135
-CH₂- (Position 4)35 - 45
-CH₂- (Position 2)30 - 40
-CH₂- (Position 3)20 - 30

Note: Predicted values are based on standard chemical shift correlations. Actual experimental values may vary.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For the aliphatic chain, cross-peaks would be expected between the protons at C2 and C3, and between the protons at C3 and C4, confirming the -CH₂-CH₂-CH₂- sequence.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the signal from the protons at C4 to the ketone carbonyl carbon (C5) and to the adjacent carbons of the naphthyl ring. This would definitively link the valeric acid chain to the naphthyl group.

Table 3: Expected Key 2D NMR Correlations for this compound

TechniqueCorrelating NucleiPurpose
COSYH2 ↔ H3, H3 ↔ H4Confirms the connectivity of the aliphatic chain.
HMBCH4 ↔ C5 (Ketone C=O)Confirms the position of the ketone.
HMBCH4 ↔ Naphthyl CarbonsConfirms the attachment of the side chain to the naphthyl ring.
HMBCH2 ↔ C1 (Acid C=O)Confirms the position of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar, and thermally labile molecules like carboxylic acids. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of the acidic carboxylic acid group, detection in negative ion mode is often highly efficient. The molecular formula of the compound is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol . chemicalbook.com Thus, the expected m/z values would be approximately 243.1 in positive mode and 241.1 in negative mode.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule with a high degree of confidence. The exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

For this compound (C₁₅H₁₄O₃), the calculated exact mass is 242.0943. An experimental HRMS measurement matching this value would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. HRMS can also provide information about the fragmentation pattern, which can further support the structural assignment. A likely fragmentation would be the cleavage of the acylium ion [M-C₄H₇O₂]⁺ or the naphthoyl cation [C₁₁H₇O]⁺.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the absolute three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, single crystal XRD would unambiguously confirm the connectivity of the atoms and the spatial arrangement of the naphthyl, keto, and carboxylic acid functionalities.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting structural data are typically deposited in crystallographic databases.

While a specific single-crystal structure for this compound is not publicly available in the searched literature, the following table illustrates the type of crystallographic data that would be obtained from such an analysis, based on studies of similar aromatic carboxylic acids. mdpi.comnih.gov

Illustrative Crystallographic Data for a Molecular Crystal

ParameterExample Value
Empirical FormulaC₁₅H₁₄O₃
Formula Weight242.27
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5°
Volume1045 ų
Z (Molecules per unit cell)4
Density (calculated)1.538 g/cm³

This data would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for the separation of any potential impurities or stereoisomers. pensoft.net A reversed-phase HPLC method is commonly employed for non-polar to moderately polar compounds.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase (like C18) propelled by a polar mobile phase. pensoft.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by the relative area of the main peak in the chromatogram.

For this compound, a reversed-phase HPLC method could be developed to separate it from starting materials, by-products, or degradation products. The following table outlines a hypothetical set of conditions for such an analysis.

Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Phosphoric Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL
Expected Retention Time~ 8.5 min

Furthermore, if the ketone group in this compound were to be reduced to a hydroxyl group, a chiral center would be created. In such a case, chiral HPLC would be necessary to separate the resulting enantiomers. This would involve using a chiral stationary phase that can differentially interact with each enantiomer, leading to their separation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups. nist.gov

For this compound, IR spectroscopy would be used to confirm the presence of the key functional groups: the ketone, the carboxylic acid, and the aromatic naphthyl ring. The spectrum would exhibit characteristic absorption bands for the stretching and bending vibrations of the bonds within these groups. nist.gov

The following table details the expected characteristic IR absorption bands for this compound.

Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Carboxylic AcidC=O stretch1700-1725
KetoneC=O stretch1680-1700
Aromatic RingC=C stretch1500-1600
Aromatic RingC-H out-of-plane bend690-900
Alkyl ChainC-H stretch2850-2960

The broad O-H stretch of the carboxylic acid is a particularly distinctive feature. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone would also be key identifiers in the spectrum.

Advanced Applications in Organic and Chemical Biology Research Excluding Clinical

Role as Versatile Synthons for Complex Molecular Architectures

The inherent functionalities of 5-(2-Naphthyl)-5-oxovaleric acid allow it to serve as a foundational element for the synthesis of a wide array of intricate molecular structures. Its capacity to act as a precursor for various heterocyclic and polyfunctional compounds underscores its significance in synthetic organic chemistry.

Precursors for Heterocyclic Compound Synthesis (e.g., pyridazinones, oxazolones, furanones)

The γ-keto acid structure of this compound makes it a prime candidate for the synthesis of several classes of heterocyclic compounds. The general synthetic strategies for these heterocycles often involve the cyclocondensation of γ-keto acids with appropriate reagents.

Pyridazinones: The synthesis of pyridazinone derivatives frequently employs the reaction of γ-keto acids with hydrazine (B178648) hydrate. researchgate.net In this reaction, the hydrazine typically reacts with the ketone and the carboxylic acid moieties of the γ-keto acid to form the six-membered pyridazinone ring. While specific studies detailing the use of this compound in this synthesis are not prevalent in the reviewed literature, its chemical structure is amenable to this transformation, potentially yielding 6-(naphthalen-2-yl)-4,5-dihydro-2H-pyridazin-3-one. The pyridazinone core is a well-known pharmacophore associated with a broad spectrum of biological activities, including cardiovascular and anti-inflammatory effects. researchgate.netsarpublication.comnih.gov

Oxazolones: The synthesis of oxazolones, specifically the 5(4H)-oxazolone derivatives, is classically achieved through the Erlenmeyer-Plöchl reaction. crpsonline.comsphinxsai.comresearchgate.net This method typically involves the condensation of an N-acylamino acid with an aldehyde or ketone in the presence of a dehydrating agent like acetic anhydride (B1165640). crpsonline.comjddtonline.infobiointerfaceresearch.com Although direct synthesis from a γ-keto acid like this compound is not the standard route, the compound could be chemically modified to an appropriate intermediate suitable for oxazolone (B7731731) formation.

Furanones: 2(5H)-Furanones are another class of heterocyclic compounds that can be synthesized from various precursors. While direct synthesis from this compound is not commonly reported, the structural motifs present in the molecule could potentially be utilized in multi-step synthetic pathways to construct furanone rings.

Building Blocks for Polyfunctional Compounds

The presence of both a ketone and a carboxylic acid group allows this compound to be a starting point for the synthesis of various polyfunctional compounds. These functional groups can be selectively or simultaneously reacted to introduce new functionalities and build molecular complexity. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, oximation, or reactions with organometallic reagents. This dual reactivity makes it a valuable intermediate in the synthesis of compounds with multiple functional groups, which are often key components in materials science and medicinal chemistry.

Investigation in Modulating Enzyme Activity in Chemical Biology

The exploration of small molecules to modulate the activity of enzymes is a cornerstone of chemical biology and drug discovery. The structural features of compounds derived from this compound, particularly the heterocyclic systems, suggest their potential as enzyme inhibitors.

Enzyme Inhibitor Design and Evaluation (e.g., BACE-1, HDAC8, MMP-2)

While there is no direct evidence in the scientific literature of this compound or its immediate derivatives being evaluated as inhibitors for BACE-1, HDAC8, or MMP-2, the heterocyclic scaffolds that can be synthesized from it are known to be present in inhibitors of these enzymes.

BACE-1 (Beta-secretase 1): The inhibition of BACE-1 is a key therapeutic strategy for Alzheimer's disease. Many BACE-1 inhibitors feature heterocyclic cores designed to interact with the enzyme's active site. Although no specific inhibitors derived from this compound have been reported, the potential to generate novel heterocyclic structures from this starting material makes it an interesting scaffold for future inhibitor design.

HDAC8 (Histone Deacetylase 8): HDAC inhibitors are an important class of anti-cancer agents. The design of selective HDAC8 inhibitors is an active area of research. While no direct link to this compound has been established, the synthesis of novel compounds containing functionalities known to interact with the zinc-containing active site of HDACs could be pursued starting from this keto acid.

MMP-2 (Matrix Metalloproteinase-2): MMPs are involved in tissue remodeling and are implicated in diseases like cancer and arthritis. The development of selective MMP inhibitors is a significant challenge. Some known MMP inhibitors contain heterocyclic moieties. The diversification of molecular structures starting from this compound could lead to the discovery of new MMP inhibitors.

Biocatalytic Approaches for Nonproteinogenic Amino Acid Preparation

Biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral compounds, including nonproteinogenic amino acids. The keto group in this compound makes it a potential substrate for enzymes like transaminases or reductive aminases. These enzymes could catalyze the stereoselective conversion of the keto acid to the corresponding amino acid, 5-amino-5-(2-naphthyl)pentanoic acid. This would represent a valuable method for preparing this unnatural amino acid in an enantiomerically pure form, which could then be incorporated into peptides or used as a chiral building block in further syntheses. However, specific studies demonstrating this biocatalytic transformation with this compound are not yet reported in the literature.

Research in Specific Biological Process Modulation (non-clinical)

The pyridazinone ring system, which can be synthesized from γ-keto acids like this compound, is known to be a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.netresearchgate.netsarpublication.com These activities include anti-inflammatory, analgesic, and antimicrobial effects. nih.gov Therefore, derivatives of this compound, particularly its corresponding pyridazinone, represent a promising area for non-clinical research into the modulation of various biological processes. The bulky and hydrophobic naphthyl group could influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to compounds with novel biological profiles. However, at present, there is a lack of specific research in the scientific literature detailing the modulation of biological processes by compounds directly derived from this compound.

Antioxidant Activity Studies of Derivatives

The search for effective synthetic antioxidants is a significant area of research, as such compounds can help mitigate oxidative stress implicated in various diseases. dergipark.org.tr Derivatives containing the naphthalene (B1677914) ring, a core feature of this compound, have been a focus of these investigations. The antioxidant capacity of these molecules is often evaluated by their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.gov In this assay, the antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing a color change from deep purple to pale yellow, which can be measured spectrophotometrically. nih.gov

Studies on naphthalene-based chalcone (B49325) derivatives have identified compounds with potent antioxidant activity. researchgate.net For instance, certain pyrazoline and pyridine (B92270) derivatives synthesized from a naphthalene-based chalcone precursor showed significant DPPH radical scavenging activity, with IC50 values (the concentration required to scavenge 50% of the radicals) comparable to the standard antioxidant, ascorbic acid. researchgate.net Similarly, novel naphthalimide derivatives have been synthesized and tested, showing moderate to potent radical scavenging activities that increase with concentration. dergipark.org.tr The introduction of electron- or hydrogen-donating functional groups onto the aromatic system can significantly enhance the antioxidant capacity. dergipark.org.tr These findings highlight the potential of the naphthalene scaffold, as present in this compound, as a basis for developing new antioxidant agents. dergipark.org.trresearchgate.net

Table 1: Antioxidant Activity of Selected Naphthalene-Based Derivatives

Compound TypeSpecific DerivativeAntioxidant AssayIC50 (µM)Reference CompoundIC50 of Reference (µM)
Naphthalene-based PyrazolineCompound 5DPPH178Ascorbic Acid148
Naphthalene-based PyridineCompound 10DPPH177Ascorbic Acid148
Naphthalene-based Hydrazide-hydrazoneCompound 13DPPH275Ascorbic Acid148

This table summarizes the DPPH radical scavenging activity (IC50 values) of various naphthalene-based heterocyclic derivatives compared to the standard antioxidant, ascorbic acid. Data sourced from a study on naphthalene-based chalcone derivatives. researchgate.net

Anti-inflammatory Response Investigations

Chronic inflammation is a key factor in many diseases, making the development of new anti-inflammatory agents a critical research goal. The structural components of this compound, namely the keto-acid function, are found in molecules with known anti-inflammatory properties. For example, the ketogenic diet, which leads to the production of ketone bodies, has been shown to exert anti-inflammatory effects by inhibiting pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the NLRP3 inflammasome. nih.govfrontiersin.org

Research into novel anti-inflammatory compounds often involves screening for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cellular models, such as BV2 microglial cells. mdpi.com In one study, a series of dolabellane diterpenoids, which contain keto functionalities, were evaluated for their anti-inflammatory effects. Several of these compounds demonstrated significant inhibition of NO production, with IC50 values indicating their potential as anti-inflammatory agents. mdpi.com For example, compound 10 from the study exhibited potent activity against NO production with an IC50 value of 18.3 μM, comparable to the positive control. mdpi.com These investigations into keto-acid and related structures suggest that derivatives of this compound could be promising candidates for future anti-inflammatory research. mdpi.comnih.gov

Table 2: Anti-inflammatory Activity of Selected Dolabellane Diterpenoids

CompoundAssayIC50 (µM)Positive ControlIC50 of Control (µM)
Compound 3NO Production Inhibition in LPS-stimulated BV2 cells22.5L-NMMA17.8
Compound 10NO Production Inhibition in LPS-stimulated BV2 cells18.3L-NMMA17.8
Compound 12NO Production Inhibition in LPS-stimulated BV2 cells29.4L-NMMA17.8
Compound 13NO Production Inhibition in LPS-stimulated BV2 cells21.8L-NMMA17.8
Compound 15NO Production Inhibition in LPS-stimulated BV2 cells25.3L-NMMA17.8

This table shows the inhibitory concentration (IC50) of various dolabellane diterpenoids on nitric oxide (NO) production in LPS-stimulated BV2 cells, a common in vitro model for inflammation. Data sourced from a study on diterpenoids from soft coral. mdpi.com

Anti-tau Aggregation Research

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease, collectively known as tauopathies. mdpi.com Consequently, the discovery of small molecules that can inhibit or reverse tau aggregation is a major therapeutic strategy. nih.govresearchgate.net

Inhibitors of tau aggregation fall into two main mechanistic classes: those that form covalent bonds with the tau protein and non-covalent inhibitors. nih.gov Covalent inhibitors, such as the natural product oleocanthal, often react with lysine (B10760008) or cysteine residues on tau. nih.gov Non-covalent inhibitors typically feature aromatic scaffolds that can interfere with the protein-protein interactions necessary for aggregation. nih.gov Compounds like phenothiazines (e.g., methylene (B1212753) blue) and various polyphenols have shown promise in this area. nih.govnih.gov The naphthalene moiety of this compound provides an extended aromatic system that is a feature of many known aggregation inhibitors. While direct studies are lacking, the structural characteristics of this compound make its derivatives interesting candidates for screening in anti-tau aggregation assays, which often use methods like thioflavin-based fluorescence or electron microscopy to detect fibril formation. researchgate.net

Potential in Biofilm Formation Inhibition

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov A key strategy to combat biofilms is to inhibit their formation without killing the bacteria, which can reduce the selective pressure for resistance. nih.gov This can often be achieved by interfering with quorum sensing, the chemical communication system bacteria use to coordinate group behaviors like biofilm formation.

Derivatives containing a naphthyl group, specifically naphthoquinones, have been investigated as potential anti-biofilm agents. nih.gov In one study, a series of 2-hydroxy-3-phenylsulfanylmethyl- dergipark.org.trnih.gov-naphthoquinones were synthesized and tested against Pseudomonas aeruginosa. Several of these compounds were effective at inhibiting biofilm formation at sub-inhibitory concentrations. nih.gov For example, compound 9j inhibited biofilm formation by up to 63.4%. nih.gov In another study, 1,4-naphthoquinone (B94277) was shown to work in combination with tryptophan to disrupt pre-existing biofilms of Staphylococcus aureus and reduce the cell surface hydrophobicity that facilitates initial attachment. nih.gov These results suggest that the naphthyl core structure is a viable scaffold for developing agents that target bacterial biofilm formation.

**Table 3: Biofilm Inhibition by Naphthoquinone Derivatives against *P. aeruginosa***

CompoundConcentration (µg/mL)Biofilm Inhibition (%)
9e62.550.2
9f62.552.8
9j12563.4
9k12553.6
Ciprofloxacin (Control)125Ineffective

This table displays the percentage of biofilm inhibition by selected 2-hydroxy-3-phenylsulfanylmethyl- dergipark.org.trnih.gov-naphthoquinone derivatives against Pseudomonas aeruginosa ATCC 15442. The data highlights their effectiveness compared to the antibiotic Ciprofloxacin. Data sourced from a study on antibacterial naphthoquinone derivatives. nih.gov

Tools for Membrane Protein Studies via Noncanonical Amino Acid Incorporation

The study of membrane proteins, which are crucial for cellular signaling and transport, is often challenging. A powerful chemical biology technique to probe protein structure and function is the site-specific incorporation of noncanonical amino acids (ncAAs) with unique properties. nih.gov This is achieved by expanding the genetic code, using an engineered tRNA-synthetase pair that recognizes a stop codon (like the amber codon TAG) and inserts the desired ncAA instead. nih.gov

Fluorescent ncAAs are particularly valuable as they allow for the direct visualization of protein dynamics and interactions in living cells. nih.govnih.gov A notable example that is structurally related to this compound is L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-Anap). nih.govacs.org L-Anap is a genetically encodable, polarity-sensitive fluorescent amino acid. nih.gov Its fluorescence is sensitive to the local environment, making it an excellent probe for reporting on conformational changes in proteins. An efficient, enantiospecific synthesis for the biologically active L-enantiomer of Anap has been developed, facilitating its use in cellular studies. nih.govacs.org The successful application of L-Anap, with its acetylnaphthalen-amino core, underscores the utility of the naphthyl moiety in designing sophisticated chemical probes for advanced biological research. nih.govmedchemexpress.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of a molecule. Methods like DFT at the B3LYP or CAM-B3LYP level of theory with a suitable basis set (e.g., 6-311G(d,p)) can be used to model the structure of 5-(2-Naphthyl)-5-oxovaleric acid. chemrevlett.combldpharm.com Such calculations yield optimized molecular geometry, including bond lengths and angles, and provide information on the electronic distribution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Mulliken charge analysis can reveal the partial charges on each atom, identifying potential sites for nucleophilic or electrophilic attack. bldpharm.com For this compound, these calculations would pinpoint the most reactive sites, likely involving the carbonyl group and the carboxylic acid functional group.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following values are hypothetical examples of typical DFT calculation outputs and are for illustrative purposes only.)

Calculated PropertyIllustrative ValueSignificance
Energy of HOMO-6.5 eVIndicates the electron-donating ability of the molecule.
Energy of LUMO-1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVRelates to the chemical stability and reactivity.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.
Most Negative Atom (Mulliken)O (in C=O)Likely site for electrophilic attack.
Most Positive Atom (Mulliken)C (in C=O)Likely site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum calculations often focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. chemicalbook.com For this compound, MD simulations are crucial for exploring its conformational landscape. The valeric acid side chain has several rotatable bonds, and MD can map the accessible conformations and the energy barriers between them. springernature.com

This analysis is performed by placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom over a series of small time steps. The resulting trajectory reveals how the molecule moves, flexes, and interacts with its surroundings. Understanding the preferred conformations is vital, as the three-dimensional shape of the molecule governs how it interacts with biological targets or other molecules. For instance, a simulation could reveal whether the flexible chain folds back towards the naphthyl ring or adopts a more extended conformation in an aqueous solution. chemrevlett.com

In Silico Screening and Virtual Ligand Design

The structural features of this compound, particularly its rigid naphthyl core, make it a potential scaffold for virtual ligand design. In silico screening techniques use computational methods to search large chemical databases for molecules with a high likelihood of binding to a specific biological target. mdpi.com

There are two main approaches:

Ligand-Based Virtual Screening: If a molecule with known activity exists, its shape and electrostatic properties can be used as a template to find other molecules with similar features. springernature.comresearchgate.net The scaffold of this compound could be used in a shape-based similarity search to identify novel chemotypes that might possess related activities. springernature.com

Structure-Based Virtual Screening: If the 3D structure of a target protein is known, molecular docking can be used to predict how well different small molecules fit into its binding site. researchgate.net Derivatives of this compound could be designed in silico and docked into a target's active site to prioritize which compounds to synthesize and test experimentally.

This process significantly accelerates the discovery of new lead compounds by focusing laboratory efforts on the most promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.comnih.gov To build a QSAR model for derivatives of this compound, a library of analogues would be synthesized and their biological activity measured.

For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to generate an equation that links the descriptors to the observed activity. nih.govnih.gov

A robust QSAR model, validated by statistical parameters like a high squared correlation coefficient (R²) and cross-validated R² (Q²), can predict the activity of new, unsynthesized derivatives. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds predicted to have the highest potency, optimizing the design process.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies (Note: This table lists common descriptor types that would be calculated for a QSAR study of this compound derivatives.)

Descriptor ClassExample DescriptorsInformation Coded
Topological Wiener Index, Balaban IndexMolecular size, branching, and connectivity.
Electronic Partial Charges, Dipole MomentElectronic distribution and polarity.
Physicochemical LogP, Molar Refractivity (MR)Lipophilicity and molecular volume/polarizability. sigmaaldrich.com
3D/Geometrical Surface Area, Molecular VolumeThree-dimensional shape and size of the molecule.

Predictive Modeling of Molecular Properties Relevant to Research Applications (e.g., lipophilicity for research tool uptake)

For any compound to be a useful research tool or a potential therapeutic agent, it must possess a suitable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Predicting these properties in silico is a critical step in modern chemical research, as it can identify potential liabilities early and reduce costly experimental failures. mdpi.com

Table 3: Illustrative In Silico ADMET Predictions for this compound (Note: The following data are hypothetical examples based on typical outputs from ADMET prediction software and are for illustrative purposes only.)

ADMET PropertyPredicted Value/ClassImplication for Research Use
Absorption
GI AbsorptionHighLikely to be absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-glycoprotein SubstrateYesMay be actively pumped out of cells, affecting distribution.
Distribution
LogP (Lipophilicity)2.8Moderate lipophilicity, balancing solubility and permeability.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major enzyme.
Excretion
Total Clearance (log ml/min/kg)0.5Indicates the predicted rate of removal from the body.
Toxicity
hERG InhibitorLow RiskLow predicted risk of cardiac toxicity.
HepatotoxicityLow RiskLow predicted risk of liver toxicity.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The traditional synthesis of keto-acids like 5-(2-Naphthyl)-5-oxovaleric acid often involves classical methods such as Friedel-Crafts acylation, which can utilize harsh catalysts and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. skpharmteco.comnih.gov

Future research should focus on:

Catalytic Innovations: Exploring novel heterogeneous or homogeneous catalysts to replace traditional Lewis acids. This could include developing recyclable solid acid catalysts or employing metal-organic frameworks (MOFs) that offer high selectivity and ease of separation.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields. mdpi.com This energy-efficient method aligns with the principles of green chemistry by minimizing energy consumption and potential side-product formation. mdpi.com

Solvent-Free and Alternative Solvent Systems: Research into solid-state reactions or the use of greener solvents like ionic liquids, supercritical fluids, or water would significantly improve the environmental footprint of the synthesis. skpharmteco.com The ideal approach would make auxiliary substances unnecessary wherever possible. skpharmteco.com

Continuous Flow Chemistry: Implementing continuous flow reactor technology can enhance safety, improve reproducibility, and allow for easier scaling-up of the synthesis. This methodology offers precise control over reaction parameters, leading to higher purity and yield.

A comparison of traditional versus potential future synthetic approaches is summarized below.

FeatureTraditional Synthesis (e.g., Friedel-Crafts)Future Green Synthesis
Catalyst Stoichiometric AlCl₃ (often not recycled)Catalytic, recyclable solid acids, enzymes
Solvent Halogenated solvents (e.g., CH₂Cl₂)Solvent-free, water, or biodegradable solvents
Energy Source Conventional heating (oil bath)Microwave irradiation, solar energy nih.gov
Reaction Time Several hours to daysMinutes to a few hours
Waste Profile High E-factor (significant waste)Low E-factor (minimal waste)
Efficiency Moderate yields, potential for side productsHigh yields, high atom economy

Exploration of Untapped Chemical Reactivity and Transformation Pathways

The chemical structure of this compound features three key reactive sites: the ketone, the carboxylic acid, and the aromatic naphthalene (B1677914) ring. While its core structure is valued, its potential as a versatile building block for more complex molecules is largely untapped.

Future explorations of its reactivity could include:

Ketone Group Transformations: The carbonyl group is a prime site for a variety of transformations beyond simple reduction. Research into reductive amination to introduce nitrogen-containing functionalities, or Wittig-type reactions to form carbon-carbon double bonds, could yield novel scaffolds with diverse biological properties.

Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into a wide array of functional groups. Forming amides, esters, or thioesters can modulate the compound's pharmacokinetic properties. For instance, creating peptide conjugates could target specific tissues or cells.

Naphthalene Ring Functionalization: The naphthalene ring is another site for modification. Electrophilic substitution reactions could be explored to introduce various substituents (e.g., nitro, halogen, or alkyl groups), which could fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced target binding.

Design of Advanced Derivatives with Enhanced Selectivity for Specific Molecular Targets

The primary therapeutic action of this compound is the inhibition of COX enzymes. A major goal in modern NSAID research is to design derivatives with high selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme to minimize gastrointestinal side effects.

Future design strategies for advanced derivatives should focus on:

Structure-Based Design: Using the known crystal structures of COX-2 in complex with inhibitors, derivatives can be designed to maximize interactions with the specific binding pocket of COX-2. This involves modifying the aliphatic chain or the naphthalene moiety to exploit differences between the COX-1 and COX-2 active sites.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, and metabolic stability. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to alter its binding interactions and physicochemical properties.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores could lead to multi-target drugs. For example, linking it to a nitric oxide-donating group could create a safer anti-inflammatory agent with gastroprotective effects.

Potential Derivative ClassRationale for DesignDesired Outcome
α-Methyl Derivatives Introduce a chiral center to potentially enhance binding affinity and selectivity.Increased potency and COX-2 selectivity.
Naphthalene Ring Analogs Replace naphthalene with other bicyclic or heterocyclic systems (e.g., quinoline, indole).Explore new binding interactions and modify pharmacokinetic profile.
Amide & Ester Prodrugs Mask the carboxylic acid to improve membrane permeability and oral bioavailability.Enhanced drug delivery and controlled release of the active compound.
Sulfonamide Derivatives Add a sulfonamide group, a classic feature of many selective COX-2 inhibitors (coxibs).Significantly improve selectivity for COX-2 over COX-1.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the design and optimization process. nih.govresearchgate.net

Future applications of AI/ML for this compound include:

Quantitative Structure-Activity Relationship (QSAR): ML models, such as recurrent neural networks (RNNs) or support vector machines, can be trained on existing data of related COX inhibitors to build robust QSAR models. nih.gov These models can then predict the COX-1/COX-2 inhibitory activity and selectivity of newly designed derivatives of this compound before they are synthesized.

Generative Models: Deep learning-based generative models can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile (e.g., high COX-2 selectivity, specific ADME properties), it can generate novel chemical structures based on the this compound scaffold for consideration.

Mechanistic Prediction: AI can be used to analyze molecular dynamics simulations to predict the binding modes of new derivatives within the COX-2 active site. This can provide crucial insights into the structural basis of their activity and selectivity, guiding further design efforts. nih.gov Computer-aided synthesis planning tools can also predict viable synthetic routes for the most promising virtual compounds. youtube.com

Application in New Frontiers of Chemical Biology and Materials Science

The utility of this compound can be extended beyond its direct therapeutic role into new areas of chemical biology and materials science.

Chemical Biology Probes: Derivatives of the compound could be developed into chemical probes to study the biology of COX enzymes. By attaching a fluorescent tag or a biotin (B1667282) handle, these probes could be used to visualize the subcellular localization of COX-2 or to isolate its binding partners, providing deeper insights into inflammatory pathways.

Functional Polymers and Materials: The bifunctional nature of the molecule (containing both a carboxylic acid and a ketone) makes it a candidate for use as a monomer in polymerization reactions. Polyesters or polyamides incorporating this structure could possess unique properties, such as specific thermal characteristics or the ability to bind certain metal ions, making them potentially useful as advanced functional materials.

Drug-Eluting Materials: Incorporating this compound or its more potent derivatives into biocompatible polymers could be used to create drug-eluting coatings for medical devices, such as stents or orthopedic implants. This would provide localized, sustained anti-inflammatory action, improving patient outcomes.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-(2-Naphthyl)-5-oxovaleric acid, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves aldol condensation followed by oxidation. For example:

Aldol Condensation : React 2-naphthaldehyde with a diketone (e.g., levulinic acid derivatives) under basic conditions (e.g., NaOH/EtOH) to form the β-hydroxy ketone intermediate.

Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the β-hydroxy ketone to the carboxylic acid moiety .
Key Conditions :

  • Temperature: 60–80°C for condensation; room temperature for oxidation.
  • Solvent: Ethanol or methanol for condensation; aqueous acidic media for oxidation.
  • Yield Optimization: Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of aldehyde to diketone) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Use multi-technique characterization :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for naphthyl group) and carboxylic acid proton (δ ~12 ppm in DMSO-d₆).
  • ¹³C NMR : Confirm carbonyl (C=O, ~200 ppm) and carboxylic acid (COOH, ~170 ppm) groups .
  • Mass Spectrometry (MS) : Compare observed molecular ion peak (e.g., m/z 256.3 for C₁₅H₁₂O₃) with theoretical values .
  • Elemental Analysis : Ensure ≤0.3% deviation from calculated C, H, O percentages .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Conduct a systematic parameter analysis :

Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. basic (e.g., KOH) catalysts in aldol condensation .

Statistical Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading.

Mechanistic Studies : Employ density functional theory (DFT) calculations to identify rate-limiting steps (e.g., enolate formation vs. nucleophilic attack) .
Example Data :

CatalystYield (%)Purity (%)
H₂SO₄6295
KOH7898
Refer to reaction logs for reproducibility .

Q. What strategies are recommended for investigating this compound’s enzyme inhibition mechanisms in biochemical studies?

  • Methodological Answer : Combine in vitro and in silico approaches :

Q. Enzyme Assays :

  • Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics (IC₅₀) .
  • Conduct time-dependent inactivation studies to differentiate reversible vs. irreversible binding .

Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., cytochrome P450) .

Mutagenesis Studies : Identify critical residues by comparing wild-type vs. mutant enzyme activity .

Q. How should contradictory data on the compound’s solubility in polar vs. nonpolar solvents be analyzed?

  • Methodological Answer : Apply solubility parameter theory :

Experimental Validation :

  • Measure solubility in solvents with varying Hildebrand parameters (e.g., water: δ=23.4, DMSO: δ=12.0, hexane: δ=7.3).
  • Use HPLC to quantify solubility limits at 25°C .

Computational Modeling : Calculate Hansen solubility parameters (δₜ, δₚ, δₕ) via COSMO-RS software to predict solvent compatibility .
Example Data :

SolventSolubility (mg/mL)
Water0.5
Ethanol12.3
DCM8.9
Contradictions may arise from impurities or polymorphic forms .

Data Reproducibility and Reporting Standards

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Detailed Experimental Logs : Record exact reagent grades (e.g., Sigma-Aldrich, ≥99% purity), equipment calibration data, and ambient conditions (humidity, temperature) .
  • Open Data Sharing : Deposit raw NMR/MS spectra in repositories like PubChem or Zenodo .
  • Peer Validation : Collaborate with independent labs to cross-verify synthetic yields and bioactivity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.